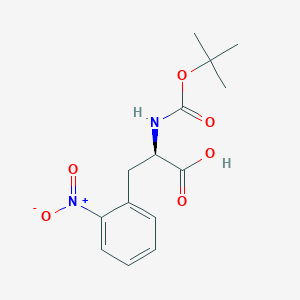

Boc-2-nitro-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-2-nitro-D-phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group attached to the phenyl ring. This compound is widely used in peptide synthesis and proteomics research due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a Boc group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is extracted using organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient stirrers, reflux condensers, and temperature control systems ensures high yield and purity. The final product is typically purified through crystallization and drying under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-2-nitro-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Trifluoroacetic acid (TFA) for Boc group removal.

Major Products:

Reduction: 2-amino-D-phenylalanine.

Substitution: D-phenylalanine derivatives with various functional groups.

Applications De Recherche Scientifique

Boc-2-nitro-D-phenylalanine has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Serves as a building block in the study of protein structure and function.

Industry: Utilized in the production of pharmaceuticals and biochemical research.

Mécanisme D'action

The mechanism of action of Boc-2-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group provides stability during peptide synthesis, preventing unwanted reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions. The nitro group can be reduced to an amino group, allowing for further functionalization .

Comparaison Avec Des Composés Similaires

- Boc-2-nitro-L-phenylalanine

- Boc-3-(2-nitrophenyl)-L-alanine

- Boc-2-methoxy-L-phenylalanine

Uniqueness: Boc-2-nitro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of both Boc and nitro groups. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .

Activité Biologique

Boc-2-nitro-D-phenylalanine is a derivative of phenylalanine, modified with a nitro group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention in biochemical research due to its unique structural attributes and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Boc Group : Protects the amino group, facilitating selective reactions in peptide synthesis.

- Nitro Group : Positioned at the 2-position of the phenyl ring, influencing its electronic properties and biological interactions.

The primary mechanism of action for this compound involves its role as a protected amino acid in peptide synthesis. The Boc group prevents undesired reactions during synthesis, allowing for the formation of peptides with specific sequences. Upon deprotection, the amino group can participate in forming peptide bonds or other biochemical interactions. The nitro group may enhance reactivity towards certain biological targets due to its electron-withdrawing nature, potentially affecting enzyme interactions and binding affinities.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitro-containing amino acids can show activity against certain bacterial strains. For instance, compounds similar to this compound have been tested for their efficacy against Mycobacterium abscessus, with some showing minimum inhibitory concentrations (MIC) in the range of 6.25 - 12.5 μM .

- Enzyme Inhibition : The compound has been evaluated as a selective inhibitor for butyrylcholinesterase (BChE), which is significant in neuropharmacology . Its structural modifications can influence binding affinity and selectivity towards various enzymes.

- Peptide Synthesis : As a building block in peptide synthesis, this compound facilitates the creation of biologically active peptides that may possess therapeutic properties .

Study on Self-Assembly Properties

A notable study investigated the self-assembly behavior of Boc-protected dipeptides, including variants of this compound. The research demonstrated that these compounds could form nanostructures such as nanotubes and microtapes in specific solvent systems (e.g., hexafluoroisopropanol/ethanol). This self-assembly was attributed to strong intermolecular interactions facilitated by the aromatic moieties present in the structure .

Evaluation of Biological Activity

In another study focusing on amino acid analogs, this compound was evaluated alongside other derivatives for their biological activity against various pathogens. The results indicated that modifications at the aromatic position significantly affected the antimicrobial potency and selectivity .

Data Tables

| Compound | MIC (μM) | Biological Activity |

|---|---|---|

| This compound | 6.25 - 12.5 | Active against Mycobacterium abscessus |

| Other nitrophenylalanines | Varies | Antimicrobial activity against various strains |

| Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|

| Butyrylcholinesterase (BChE) | Selective Inhibitor | TBD |

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.